Zinc perchlorate hexahydrate
Overview
Description
Zinc perchlorate hexahydrate [Zn(ClO4)2·6H2O] is a commercially available chemical compound that has been found to be a highly efficient catalyst in various organic synthesis reactions. It is particularly noted for its ability to catalyze the opening of epoxide rings by amines under solvent-free conditions, leading to the formation of 2-amino alcohols with high yields and selectivity . The compound has also been utilized in the synthesis of dihydropyrimidinones, offering advantages such as excellent yields and shorter reaction times compared to traditional methods .
Synthesis Analysis
The synthesis of zinc perchlorate hexahydrate is not detailed in the provided papers, as it is typically commercially available. However, its use as a catalyst in the synthesis of various organic compounds is well-documented. For instance, it has been used to catalyze the synthesis of cardiovascular drugs such as propranolol and naftopidil in both racemic and optically active forms . Additionally, it has been employed in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, showcasing its utility in facilitating Biginelli reactions .
Molecular Structure Analysis
While the molecular structure of zinc perchlorate hexahydrate itself is not discussed in the provided papers, the structure of related zinc complexes has been studied. For example, the crystal structure of a zinc complex with an 18-membered macrocyclic ligand has been determined, revealing a hexacoordinated meridional wrap with twisted pyridine groups . This indicates that zinc can form complex structures with various ligands, which may influence its catalytic properties.
Chemical Reactions Analysis
Zinc perchlorate hexahydrate has been shown to be an effective catalyst for various chemical reactions. It has been used to catalyze the acylation of phenols, alcohols, and amines, with the efficiency of the reaction being influenced by the steric and electronic factors of the substrates and acylating agents . The compound has also been found to be superior to other zinc salts in catalytic activity, which is correlated with the acidic strength of the corresponding protic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc perchlorate hexahydrate are inferred from its reactivity and stability in different chemical reactions. It has been shown to be stable and highly reactive as a catalyst in solvent-free conditions, which suggests that it has good thermal stability and low volatility . The compound's catalytic activity is also modulated by the counteranion, with perchlorate being particularly effective compared to other anions .
Scientific Research Applications
Acylation of Electron-Deficient Phenols, Sterically Hindered Alcohols and Amines
- Scientific Field: Organic Chemistry
- Application Summary: Zinc perchlorate hexahydrate is used as a catalyst for the acylation of electron-deficient phenols, sterically hindered alcohols, and amines .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a catalyst can enhance the efficiency of these reactions .
Synthesis of 2-Hydroxy Sulfides by the Opening of Epoxide Rings with Thiols
- Scientific Field: Organic Chemistry
- Application Summary: Zinc perchlorate hexahydrate can be used as a catalyst for the synthesis of 2-hydroxy sulfides by the opening of epoxide rings with thiols .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a catalyst can enhance the efficiency of these reactions .
Solvent‐Free Condensation of Carboxylic Acids with Alcohols
- Scientific Field: Organic Chemistry
- Application Summary: Zinc perchlorate hexahydrate can be used as a catalyst for the solvent‐free condensation of carboxylic acids with alcohols .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a catalyst can enhance the efficiency of these reactions .
Friedel-Crafts Acylation, Nitration, and Halogenation
- Scientific Field: Organic Chemistry
- Application Summary: Zinc perchlorate hexahydrate is known for promoting reactions like Friedel-Crafts acylation, nitration, and halogenation, thanks to its strong oxidizing property .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a catalyst can enhance the efficiency of these reactions .
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectroscopy
- Scientific Field: Analytical Chemistry
- Application Summary: In some cases, zinc perchlorate is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectroscopy due to its ability to absorb and transmit UV radiation .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a matrix can enhance the efficiency of these reactions .
Formation of Aldehyde 1,1-Diacetate
- Scientific Field: Organic Chemistry
- Application Summary: Zinc perchlorate hexahydrate is used as a catalyst for the formation of aldehyde 1,1-diacetate at room temperature and under solvent-free conditions .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a catalyst can enhance the efficiency of these reactions .
Formation of Complexes with Ligands
- Scientific Field: Inorganic Chemistry
- Application Summary: Zinc perchlorate can form complexes with ligands such as 8-aminoquinoline, tricarbohydrazide, and tetraphenylethylene tetratriazole .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate in the formation of these complexes can enhance the efficiency of these reactions .
Oxidizing Agent
- Scientific Field: Chemical Synthesis
- Application Summary: Zinc perchlorate is often employed as a Lewis acid catalyst in organic reactions. It is known for promoting reactions like Friedel-Crafts acylation, nitration, and halogenation, thanks to its strong oxidizing property .
- Methods of Application: The specific methods of application or experimental procedures may vary depending on the specific reaction conditions and substrates used .
- Results or Outcomes: The use of zinc perchlorate hexahydrate as a catalyst can enhance the efficiency of these reactions .
Safety And Hazards
Zinc perchlorate is a strong oxidizer, which brings about certain safety considerations. When in contact with combustible materials, it can cause or intensify fire . Additionally, due to its oxidizing nature, it can explode when combined with reducing agents . It can also pose health hazards . It can cause irritation when it comes into contact with the skin or eyes, and it may cause damage to organs through prolonged or repeated exposure .
Relevant Papers One of the relevant papers is by Kumar, Raj; Thilagavathi, Ramasamy; Gulhane, Rajesh; Chakraborti, Asit K. titled "Zinc (II) perchlorate as a new and highly efficient catalyst for formation of aldehyde 1,1-diacetate at room temperature and under solvent-free conditions" .
properties
IUPAC Name |
zinc;diperchlorate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.6H2O.Zn/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);6*1H2;/q;;;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADPILQDYPIHQQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12O14Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143066 | |
Record name | Perchloric acid, zinc salt, hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Zinc perchlorate hexahydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21862 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Zinc perchlorate hexahydrate | |
CAS RN |
10025-64-6 | |
Record name | Perchloric acid, zinc salt, hexahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchloric acid, zinc salt, hexahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40143066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perchloric acid, zinc salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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